molecular formula C22H18F3N3O5 B11466944 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11466944
M. Wt: 461.4 g/mol
InChI Key: MLAZDJKLEHSHIV-UHFFFAOYSA-N
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Description

“7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy, benzodioxol, and trifluoromethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole precursors.

    Introduction of the benzodioxol group: This step may involve the use of methoxy-substituted benzene derivatives and appropriate coupling reactions.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like chromatography and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the imidazo[4,5-b]pyridine core.

    Substitution: Substitution of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of methoxy, benzodioxol, and trifluoromethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Benzodioxol-containing compounds: Known for their potential in medicinal chemistry.

    Trifluoromethyl-substituted compounds: Often studied for their unique chemical properties and biological activities.

Uniqueness

The uniqueness of “7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H18F3N3O5

Molecular Weight

461.4 g/mol

IUPAC Name

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C22H18F3N3O5/c1-30-18-14(7-15-19(20(18)31-2)33-10-32-15)13-8-16(29)27-21-17(13)26-9-28(21)12-5-3-4-11(6-12)22(23,24)25/h3-7,9,13H,8,10H2,1-2H3,(H,27,29)

InChI Key

MLAZDJKLEHSHIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CC=CC(=C5)C(F)(F)F)OCO2)OC

Origin of Product

United States

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